PROTAC Linker 3 -

PROTAC Linker 3

Catalog Number: EVT-14906622
CAS Number:
Molecular Formula: C13H17BrO3
Molecular Weight: 301.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC Linker 3 is a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents that utilize targeted protein degradation mechanisms. These compounds consist of three main components: an E3 ligase ligand, a protein of interest ligand, and a linker that connects these two ligands. The linker plays a vital role in facilitating the formation of a ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome .

Source and Classification

PROTAC Linker 3 is classified under synthetic linkers used in PROTAC technology. It is derived from various chemical motifs that have been optimized for specific interactions with E3 ligases and target proteins. The design of PROTACs, including Linker 3, has evolved significantly since their inception, with a focus on maximizing efficacy and selectivity in protein degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC Linker 3 involves several strategies, primarily focusing on the coupling of the E3 ligase ligand and protein of interest ligand through the linker. Common methods include:

  • Amide Coupling: This is frequently employed to attach the linker to either ligand using reagents like HATU or EDC·HCl.
  • Click Chemistry: Particularly triazole click chemistry has gained popularity for its efficiency in creating stable linkages between azides and alkynes, allowing for rapid assembly of PROTACs .
  • Nucleophilic Substitution: This method is also utilized for attaching linkers to ligands, ensuring that the integrity and activity of both components are maintained during synthesis .
Molecular Structure Analysis

Structure and Data

PROTAC Linker 3 typically exhibits a flexible structure that allows it to adapt to different conformations necessary for effective binding with both the E3 ligase and the protein of interest. The molecular structure often includes:

  • Alkyl Chains: These provide hydrophobic interactions which are crucial for binding affinity.
  • Polyethylene Glycol (PEG) Segments: These segments enhance solubility and can improve pharmacokinetic properties .

The specific structural data regarding Linker 3 can vary based on its design but generally aligns with common motifs seen in PROTAC linkers.

Chemical Reactions Analysis

Reactions and Technical Details

The reactions involved in synthesizing PROTAC Linker 3 primarily include:

  • Formation of Amide Bonds: This reaction is crucial for linking the E3 ligase ligand to the linker.
  • Click Reactions: Utilizing copper-catalyzed cycloaddition between azides and alkynes to create stable triazole linkages.
  • Reductive Amination: This method can also be employed to modify existing structures or introduce new functional groups into Linker 3 .

These reactions are carefully controlled to ensure high yields and maintain the biological activity of the final compound.

Mechanism of Action

Process and Data

The mechanism by which PROTAC Linker 3 operates involves several key steps:

  1. Ternary Complex Formation: The linker facilitates the assembly of a ternary complex involving the E3 ligase, the protein of interest, and the PROTAC itself.
  2. Ubiquitination: Once formed, this complex promotes polyubiquitination of the target protein at lysine residues.
  3. Proteasomal Degradation: The ubiquitinated protein is then recognized by the proteasome, leading to its degradation .

This catalytic mechanism allows for efficient degradation rather than mere inhibition, offering a novel approach in therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC Linker 3 exhibits several important physical and chemical properties:

Quantitative data regarding solubility, stability, and binding affinities are essential for assessing its performance in biological assays.

Applications

Scientific Uses

PROTAC Linker 3 is primarily utilized in drug discovery as part of PROTACs aimed at degrading specific proteins implicated in various diseases, including cancer. Its applications include:

  • Targeted Protein Degradation: Offering a novel mechanism for therapeutic intervention against diseases where traditional inhibitors fail.
  • Biochemical Research: Serving as a tool for studying protein function through controlled degradation.
  • Therapeutic Development: Facilitating the development of new drugs targeting previously "undruggable" proteins by leveraging its unique mechanism .
Introduction to PROTAC Linker Design and Functional Significance

Role of Linkers in Ternary Complex Formation and Ubiquitination Efficiency

PROTAC (PROteolysis TArgeting Chimera) linkers are non-inert structural components that critically govern the efficiency of targeted protein degradation. These heterobifunctional molecules chemically connect a target protein (POI)-binding "warhead" and an E3 ubiquitin ligase-binding "anchor" [2] [5]. The linker’s primary function is to spatially orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), enabling the transfer of ubiquitin molecules from the E2-Ub conjugate to lysine residues on the POI [4] [9]. This ubiquitination marks the POI for recognition and destruction by the 26S proteasome [1] [5].

Linker properties directly impact ternary complex stability and geometry through:

  • Length Optimization: Optimal distance between warhead and anchor is target-specific. Excessively short linkers impede complex formation due to steric clashes, while overly long linkers reduce complex stability and ubiquitination efficiency. For estrogen receptor (ER)-α degraders, a 16-atom linker demonstrated peak degradation efficacy [3] [5].
  • Conformational Flexibility: Highly flexible alkyl/PEG chains allow adaptability across diverse protein interfaces but may entropically penalize complex formation. Semi-rigid linkers (e.g., piperazines) can pre-organize the PROTAC into a bioactive conformation, enhancing binding kinetics [5] [10].
  • Chemical Composition: Hydrophobic linkers may promote non-specific aggregation, while polar PEG linkers improve aqueous solubility and cell permeability. Incorporating hydrogen-bond donors/acceptors can foster supplementary protein-linker interactions, stabilizing the ternary complex [7] [10].

Table 1: Influence of Linker Parameters on PROTAC Efficacy

Linker ParameterImpact on Ternary ComplexConsequence for Degradation
Length (8-12 atoms)Ideal POI-E3 distance achievedMaximal ubiquitination efficiency (e.g., ERα degraders) [3]
PEG-basedEnhanced solubility & permeabilityImproved cellular activity; reduced aggregation
Rigid (piperazine)Reduced conformational entropyHigher ternary complex stability; possible selectivity tuning
Clickable (triazole)Modular synthesis; metabolic stabilityStreamlined optimization; prolonged in vivo half-life [5]

Historical Evolution of Linker Design: From Flexible Chains to Functional Architectures

The evolution of PROTAC linkers reflects a shift from empirically designed chains to rationally engineered functional elements:

  • 1st Generation: Peptide & Simple Alkyl/PEG Chains (2001-2010):Early PROTACs (e.g., Protac-1) utilized peptidic linkers derived from E3-recognition motifs (e.g., IκBα phosphopeptide for SCFβ-TRCP recruitment). These suffered from poor cell permeability and proteolytic instability [1] [9]. The advent of small-molecule E3 ligands (e.g., nutlin-3 for MDM2) enabled fully synthetic PROTACs with alkyl or polyethylene glycol (PEG) linkers. While improving synthetic tractability, these flexible chains often resulted in suboptimal degradation due to unguided conformational sampling [2] [7].

  • 2nd Generation: Structure-Guided & Click Chemistry Optimized Linkers (2010-2020):Advances in ternary complex crystallography (e.g., BRD4-MZ1-VHL) revealed that linkers could participate in interfacial interactions. This spurred linker designs incorporating:

  • Triazole rings: Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular assembly and enhancing metabolic stability [5].
  • Length-tuned PEG/alkyl spacers: Systematic variation (e.g., PEGn=2-8) identified optimal lengths for targets like BRD4 (PEG4 in MZ1) [2] [7].
  • Semi-rigid elements: Introduction of saturated heterocycles (piperidine/piperazine) or alkynes to reduce flexibility and improve complex stability [5] [10].

  • 3rd Generation: Functionalized & Stimuli-Responsive Architectures (2020–Present):Contemporary research focuses on linkers as active functional components:

  • Photoresponsive linkers: Incorporation of azobenzene enables optical control of degradation. Trans-azobenzene (longer) promotes degradation, while cis-isomer (shorter) disables ternary complex formation [5] [10].
  • PROTAC Linker 3-class functionalization: Modern linkers like PROTAC Linker 3 integrate chameleonic properties—adjusting hydrophobicity in different environments to balance membrane permeability (hydrophobic state) and aqueous solubility (hydrophilic state). They may also include:
  • Covalent warheads (e.g., acrylamides) for transient POI engagement.
  • Cleavable elements (e.g., protease-sensitive peptides) for tissue-specific activation [10].
  • Computationally driven designs: AI models (e.g., ProLinker-Generator) leverage reinforcement learning to propose linkers with optimized LogP, synthetic accessibility, and ternary complex stability scores [6].

Table 2: Milestones in PROTAC Linker Evolution

GenerationTimeframeLinker ArchetypesRepresentative ExamplesAdvances/Limitations
1st2001–2010Peptides; Alkyl/PEG chainsProtac-1; SARM-nutlin PROTACPoor permeability (peptides); unguided flexibility (PEG)
2nd2010–2020Triazoles; Length-optimized PEG; PiperazinesMZ1 (VHL-BRD4); ARV-825 (CRBN-BRD4)Structure-guided optimization; improved selectivity & potency
3rd2020–PresentAzobenzenes; Chameleonic linkers; AI-designedPROTAC Linker 3 analogs; HL1CON (semi-rigid BET degrader)Functional control (light/tissue); balanced physicochemical properties [6] [10]

This progression underscores the transition from linker design as a "trial-and-error" process to a multidisciplinary strategy integrating structural biology, computational modeling, and organic chemistry to maximize degradation efficacy and drug-like properties [6] [7] [10].

Properties

Product Name

PROTAC Linker 3

IUPAC Name

2-[4-(5-bromopentoxy)phenyl]acetic acid

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

InChI

InChI=1S/C13H17BrO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16)

InChI Key

JSZVLKADKPMUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCCCCBr

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